2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Description
The compound 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide belongs to a class of heterocyclic molecules featuring a thiophene carboxamide core linked to a substituted thiazole ring. Its structure includes:
- A thiophene ring substituted with two chlorine atoms at positions 2 and 3.
- A carboxamide group bridging the thiophene and a 1,3-thiazole ring.
- A 2,4-dimethylphenyl substituent at the 4-position of the thiazole.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-8-3-4-10(9(2)5-8)12-7-22-16(19-12)20-15(21)11-6-13(17)23-14(11)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJDEBAWADOHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different aromatic or aliphatic groups.
Scientific Research Applications
Antimicrobial Activity
One significant area of research is the antimicrobial properties of thiazole derivatives. Compounds similar to 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide have been evaluated for their effectiveness against various bacterial strains. A study indicated that thiazole derivatives exhibit potent antibacterial activity, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has shown that thiazole compounds can act as inhibitors of 5-lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro assays demonstrated that certain derivatives possess significant anti-inflammatory activity, which could be beneficial in treating conditions such as asthma and rheumatoid arthritis . This positions this compound as a potential therapeutic agent in inflammatory diseases.
Herbicidal Applications
The compound's structure suggests potential herbicidal properties. Similar thiazole derivatives have been utilized as intermediates in the synthesis of herbicides, indicating that this compound could be explored for agricultural applications . Its efficacy as a bactericide further supports its use in crop protection strategies.
Case Study 1: Antibacterial Efficacy
In a study evaluating various thiazole derivatives for their antibacterial properties, researchers found that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiazole ring could enhance antibacterial activity .
Case Study 2: Inhibition of 5-Lipoxygenase
A series of experiments tested the anti-inflammatory effects of thiazole derivatives on LOX inhibition. One derivative demonstrated over 70% inhibition at low concentrations in vitro. This finding suggests that similar compounds may serve as effective anti-inflammatory agents in clinical settings .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The position and nature of substituents on the thiazole ring significantly influence molecular interactions. Key analogs include:
| Compound Name | Thiazole Substituent | Key Features | Melting Point (°C) | Source |
|---|---|---|---|---|
| 2,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (Target) | 4-(2,4-Dimethylphenyl) | High lipophilicity; chlorine atoms enhance electrophilicity | Not reported | Synthesis |
| 2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | 4-(4-Fluorophenyl) | Fluorine increases polarity and potential hydrogen bonding | Not reported | Structural |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | 4-(4-Chlorophenyl) | Chlorine enhances halogen bonding; hydrazide group adds conformational flexibility | 136–137 | Synthesis |
| 3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3i) | 4-(4-Bromophenyl) | Bromine increases molecular weight and steric bulk | 127–128 | Synthesis |
Key Observations :
Variations in the Carboxamide Linker
The carboxamide bridge’s substitution pattern affects hydrogen-bonding capacity and biological target interactions:
| Compound Name | Carboxamide Substituent | Functional Impact | Source |
|---|---|---|---|
| Target Compound | Thiophene-3-carboxamide | Rigid planar structure; facilitates π-π stacking | Synthesis |
| (Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrothiophen-2-yl)methylene]propanehydrazide (10f) | Hydrazide with nitrothiophene | Increased conformational flexibility; nitro group enhances redox activity | Synthesis |
| 3-{(2,5-Dimethylphenyl)[4-(naphthalen-2-yl)thiazol-2-yl]amino}propanoic acid (3j) | Propanoic acid substituent | Carboxylic acid group improves aqueous solubility | Synthesis |
Key Observations :
Aromatic Ring Modifications
Variations in the thiophene or phenyl rings alter electronic properties:
Key Observations :
- Dichlorophenyl groups (e.g., in pronamide) are common in agrochemicals, suggesting the target compound may share pesticidal applications .
Biological Activity
2,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic compound belonging to the thiazole derivative class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its dichloro-substituted benzamide moiety and thiazole ring, contribute to its potential efficacy against various biological targets.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea and α-haloketones.
- Introduction of the Thiophene Ring : The thiophene structure is incorporated via substitution reactions.
- Amide Bond Formation : This final step links the thiazole derivative with the carboxamide group.
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H12Cl2N2OS2 |
| Molecular Weight | 385.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
- Receptor Binding : It could modulate signal transduction pathways by interacting with cellular receptors.
- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular function.
Anticancer Properties
Research indicates that compounds with thiazole structures often exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances its activity against cancer cells .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | <10 | |
| Jurkat (human leukemia) | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Preliminary studies indicate that it exhibits activity against Gram-positive bacteria and some drug-resistant strains .
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | |
| Vancomycin-resistant Enterococcus faecium | Effective |
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Structure–Activity Relationship : A study demonstrated that modifications on the thiazole ring significantly influence anticancer activity, emphasizing the importance of substituents on the phenyl ring .
- Antifungal Activity Assessment : Another investigation revealed broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
